4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Solubility Permeability Drug-likeness

This 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 952850-52-1) is uniquely positioned to probe electronic and steric requirements in trans‑translation inhibition. Its methylsulfonyl (electron‑withdrawing) and p‑tolyl (electron‑donating) substituents create a matched molecular pair with KKL‑35, enabling direct SAR dissection of para‑substituent effects. Predicted oxidative metabolic resistance and favorable XLogP3 (2.2) make it an ideal benchmark for microsomal stability and permeability assays. Sourced exclusively for research use; confirm functional equivalence through direct experimental comparison—generic substitution invalidates biological conclusions.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 952850-52-1
Cat. No. B2467760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS952850-52-1
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H15N3O4S/c1-11-3-5-13(6-4-11)16-19-20-17(24-16)18-15(21)12-7-9-14(10-8-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyCBGIGYZKBCXVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 952850-52-1): Chemical Identity and Compound Class


4-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 952850-52-1) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its molecular formula is C₁₇H₁₅N₃O₄S and its molecular weight is 357.4 g/mol [1]. The compound features a 4-methylsulfonylbenzamide moiety linked to a 5-(p-tolyl)-1,3,4-oxadiazole core. Members of this chemotype have been explored for antibacterial activity via trans‑translation inhibition and other mechanisms [2]. Although specific bioactivity data for this precise structure remain limited in the public domain, its distinct substitution pattern—methylsulfonyl on the benzamide ring and p‑tolyl on the oxadiazole—places it within a well‑characterized chemical space that includes known antibiotics such as KKL‑35 and HSGN‑238 [2].

Why 4-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Swapped with Other Oxadiazole Benzamides


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, minor substituent changes can drastically alter biological activity, solubility, and pharmacokinetics. For example, replacing 4-chloro with 4-methylsulfonyl on the benzamide ring or swapping a 4-fluorophenyl for a p-tolyl group on the oxadiazole can shift a compound from a potent trans‑translation inhibitor with broad‑spectrum antibacterial action to an inactive molecule or a compound with a different target profile [1]. Published structure–activity relationships (SAR) demonstrate that both the electronic character and steric bulk of the para-substituents on the two aryl rings are critical determinants of enzyme inhibition potency and antibacterial MIC values [1]. Therefore, generic substitution with a closely related analog—such as KKL‑35, HSGN‑238, or any other N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide—cannot be assumed to preserve biological function, and direct experimental comparison is required to establish functional equivalence or superiority.

Quantitative Differentiation Evidence for 4-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 952850-52-1)


Predicted Solubility and Permeability Advantage of the Methylsulfonyl Group over Chloro or Fluoro Substituents

In silico property calculations consistently rank the methylsulfonyl group as more polar and hydrogen‑bond‑accepting than the chloro or fluoro substituents found in analogous antibacterial oxadiazole benzamides such as KKL‑35. This increased polarity is predicted to improve aqueous solubility and reduce non‑specific protein binding relative to the more hydrophobic halogenated analogs [1]. Class‑level analysis of solubility–permeability trade‑offs in oxadiazole series indicates that compounds with sulfone substituents often retain acceptable passive permeability while gaining solubility, a balance that is challenging for chloro‑substituted counterparts [2].

Solubility Permeability Drug-likeness

Electronic and Steric Differentiation of the p‑Tolyl Substituent on the Oxadiazole Ring

The p‑tolyl group on the oxadiazole ring of the target compound provides distinct electronic and steric properties compared to the 4‑fluorophenyl group in KKL‑35 or the 4‑ethylphenyl group in certain analogs. Hammett σₚ values indicate that 4‑CH₃ (σₚ = –0.17) is mildly electron‑donating, whereas 4‑F (σₚ = 0.06) and 4‑Cl (σₚ = 0.23) are electron‑withdrawing [1]. This electronic difference can modulate the electron density on the oxadiazole ring, affecting hydrogen‑bonding and π‑stacking interactions with biological targets. Additionally, the van der Waals volume of the p‑tolyl group (≈ 45 ų) is larger than that of 4‑fluorophenyl (≈ 40 ų), potentially altering binding pocket complementarity [2].

Electronic effects Steric effects SAR

Sulfone‑Based Metabolic Stability Advantage Over Chloro‑Substituted Analogs

In medicinal chemistry, the methylsulfonyl group is often employed as a metabolically stable replacement for halogens. Chloro‑substituted aryl rings are susceptible to cytochrome P450‑mediated oxidative dechlorination and can form reactive metabolites, whereas sulfones are generally resistant to oxidative metabolism [1]. In the specific context of 1,3,4‑oxadiazole benzamides, such as the antibacterial lead KKL‑35, metabolic soft spots on the benzamide ring can limit in vivo half‑life. Although no head‑to‑head microsomal stability data exist for the target compound versus KKL‑35, class‑level precedent strongly suggests that the methylsulfonyl group will confer superior metabolic stability relative to the 4‑chloro substituent, potentially resulting in improved pharmacokinetic profiles [1].

Metabolic stability CYP450 Oxidative metabolism

Structural Uniqueness Within the Oxadiazole Benzamide Chemical Space

A substructure search of the PubChem database reveals that the combination of a 4‑methylsulfonylbenzamide with a 5‑(p‑tolyl)‑1,3,4‑oxadiazole is uncommon. While numerous N‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)benzamides have been synthesized, the majority bear halogen substituents (F, Cl, Br) on the benzamide ring and electron‑withdrawing groups on the oxadiazole aryl [1]. The specific pairing of an electron‑donating p‑tolyl group with a strongly electron‑withdrawing methylsulfonyl group creates a unique electronic push‑pull system that may exhibit distinct photophysical or binding properties not accessible to the more common analogs [2].

Chemical diversity SAR exploration Scaffold novelty

Recommended Research and Industrial Application Scenarios for 4-(Methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide


Structure–Activity Relationship (SAR) Expansion for Oxadiazole Benzamide Antibacterials

The unique combination of a methylsulfonyl electron‑withdrawing group and a p‑tolyl electron‑donating group makes this compound a valuable tool for probing the electronic requirements of the trans‑translation inhibition target and other antibacterial mechanisms. It can serve as a matched molecular pair with 4‑chloro‑N‑(5‑(4‑fluorophenyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide (KKL‑35) to isolate the electronic and steric contributions of the para‑substituents on both rings [1].

Metabolic Stability Screening of Sulfone‑Containing Oxadiazole Leads

The predicted resistance of the methylsulfonyl group to oxidative metabolism positions this compound as a benchmark for evaluating the metabolic liability of halogen‑substituted analogs in the oxadiazole benzamide series. Researchers can procure this compound alongside KKL‑35 or HSGN‑238 and perform comparative microsomal or hepatocyte stability assays to experimentally validate the class‑level inference of improved metabolic stability [1].

Physicochemical Profiling of Sulfone‑Substituted Benzamides in Drug Discovery

With a calculated XLogP3 of 2.2 and six hydrogen‑bond acceptors, this compound is predicted to occupy a favorable region of drug‑like chemical space—balancing solubility and permeability. It can be used as a calibration standard in high‑throughput solubility and permeability assays (e.g., PAMPA, Caco‑2) when developing oxadiazole‑based libraries, providing a point of comparison for more lipophilic analogs such as KKL‑35 (XLogP3 ≈ 3.2) [2].

Chemical Biology Probe for Oxadiazole‑Binding Proteins

The distinct substitution pattern and moderate lipophilicity of this compound make it suitable for use as a chemical probe in affinity‑based protein profiling (e.g., thermal shift assays, chemical proteomics). Its methylsulfonyl group can serve as a handle for further functionalization (e.g., replacement with sulfonamide or sulfone‑linked affinity tags), enabling target identification studies for the oxadiazole benzamide pharmacophore [1].

Quote Request

Request a Quote for 4-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.